![molecular formula C19H22N2O3 B5019811 N-[4-(acetylamino)phenyl]-3-butoxybenzamide](/img/structure/B5019811.png)
N-[4-(acetylamino)phenyl]-3-butoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(acetylamino)phenyl]-3-butoxybenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an acetylamino group attached to a phenyl ring, which is further connected to a butoxybenzamide moiety. Its unique structure makes it a subject of interest for scientific research and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-aminophenol and butyl bromide.
Reaction Steps:
Acetylation: 4-aminophenol is acetylated using acetic anhydride to form N-(4-acetylamino)phenol.
Butylation: The acetylated product is then reacted with butyl bromide to introduce the butoxy group, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity. Continuous flow reactors and large-scale batch processes are commonly employed.
Types of Reactions:
Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be performed on the nitro group if present, converting it to an amine.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are used.
Substitution: Nucleophiles like sodium or potassium alkylates are employed, often in the presence of a polar aprotic solvent.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other polyphenolic compounds.
Reduction Products: Amines and amides.
Substitution Products: Various alkylated or arylated derivatives of the original compound.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-3-butoxybenzamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biological studies to investigate the effects of acetylation on phenyl rings and their interactions with biological macromolecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[4-(acetylamino)phenyl]-3-butoxybenzamide exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The acetylamino group can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell growth, and apoptosis.
Comparison with Similar Compounds
N-(4-hydroxyphenyl)acetamide: Similar structure but lacks the butoxy group.
N-(4-aminophenyl)acetamide: Similar acetylamino group but different substituents on the phenyl ring.
Uniqueness: N-[4-(acetylamino)phenyl]-3-butoxybenzamide is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound's solubility and reactivity, making it suitable for various applications.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-3-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-4-12-24-18-7-5-6-15(13-18)19(23)21-17-10-8-16(9-11-17)20-14(2)22/h5-11,13H,3-4,12H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZICKMKYVHDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-N-(2-pyrazinylmethyl)-2-pyridinamine](/img/structure/B5019729.png)
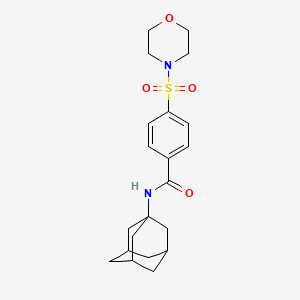
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5019744.png)
![(5E)-1-(4-BROMOPHENYL)-5-{[5-(MORPHOLIN-4-YL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5019748.png)
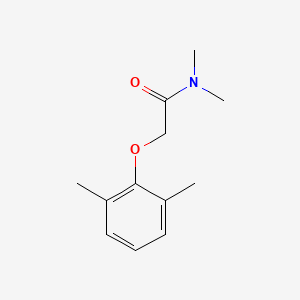
![N-butan-2-yl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-amine](/img/structure/B5019755.png)
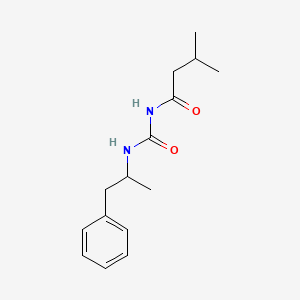
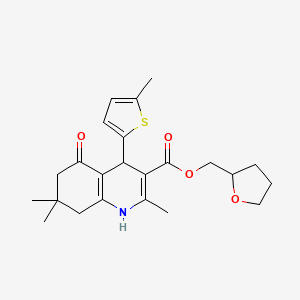
![[4-[(Z)-[3-(2-fluorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] 4-chlorobenzoate](/img/structure/B5019778.png)
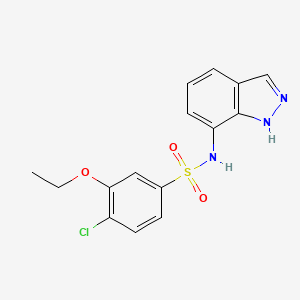
![[2,2-Bis(3-methylphenyl)cyclopropyl]-piperidin-1-ylmethanone](/img/structure/B5019794.png)
![N-(4-chlorophenyl)-N'-{2-[(2-methylbenzyl)thio]ethyl}urea](/img/structure/B5019798.png)
![methyl 4-({[(2-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5019799.png)
![(E)-N'-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-N-ETHYL-1-{[1-(2-FLUOROPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]SULFANYL}METHANIMIDAMIDE](/img/structure/B5019815.png)
